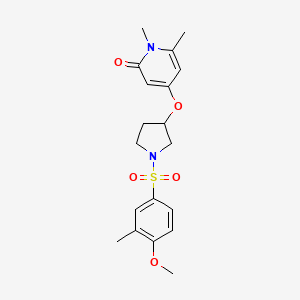![molecular formula C10H11NO2 B2780257 6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate CAS No. 90685-59-9](/img/structure/B2780257.png)
6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate
Übersicht
Beschreibung
6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate, also known as CPPA, is a cyclopentyl acetate derivative that has been studied for its potential applications in scientific research. CPPA has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE), as well as its potential use as an antioxidant. CPPA is a relatively new compound, and its properties and potential applications have yet to be fully explored.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical and Antimicrobial Research
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-yl acetate has garnered attention in pharmaceutical research. It is utilized in the development of pharmaceuticals, particularly as a side-chain component in the production of the fourth-generation antibiotic Cefpirome. This compound has shown promise due to its applications in bactericide and antimicrobial synthesis. Its synthesis routes, including the N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route, have been explored, with the acrolein route showing a yield of up to 87.4%, indicating a better development prospect in pharmaceutical research (Fu Chun, 2007).
Multicomponent Synthesis and Structural Studies
The compound's versatility is also evident in its use in multicomponent synthesis methods. One study demonstrated the condensation of various components leading to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. These derivatives were structurally analyzed using X-ray structural analysis, highlighting the compound's utility in creating structurally diverse heterocycles (I. V. Dyachenko et al., 2020).
Synthesis Methods and Chemical Characterization
Various synthesis methods for this compound have been explored. These include acetylation, cyclization, and chlorination processes leading to high yields and purity. The structure of the synthesized molecules is confirmed using techniques like LC-MS and NMR spectrum, which are crucial for the accurate characterization of the compound in research settings (J. Zhou et al., 2013).
Application in Anticancer Research
The compound's derivatives have been investigated for their potential in anticancer applications. A study conducted using high-pressure synthesis techniques developed novel derivatives with significant cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer. This indicates the compound's potential as a precursor in the design of new anticancer drugs (H. Behbehani et al., 2020).
Biological Activities and Synthesis Review
This compound exhibits a range of biological activities, such as antiulcer and anticancer effects. A comprehensive review of its synthesis methods, including thermal rearrangement and Friedlander condensation reaction, underscores its significance in pharmaceutical research (Chen Li-gong, 2004).
Wirkmechanismus
Target of Action
Cyclopenta[b]pyridine derivatives, which this compound is a part of, are known to be structural fragments of alkaloids and exhibit a wide spectrum of biological activity . They have been found to have hypoglycemic activity, act as antagonists of calcium channels, serve as fluorescent probes, and inhibit protein kinase FGFR1 .
Mode of Action
It’s worth noting that the compound’s synthesis involves a profound structural transformation . This transformation includes the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . These reactions lead to the formation of salts containing the target bicyclic cyclopenta[b]pyridine structure .
Biochemical Pathways
Given the wide spectrum of biological activity exhibited by cyclopenta[b]pyridine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Cyclopenta[b]pyridine derivatives are known to exhibit a wide spectrum of biological activity, suggesting that this compound could potentially have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the synthesis of this compound involves reactions that are carried out under specific conditions, such as a certain temperature . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by environmental factors.
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(12)13-9-5-4-8-3-2-6-11-10(8)9/h2-3,6,9H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVUPALDLPJGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90685-59-9 | |
| Record name | 5H,6H,7H-cyclopenta[b]pyridin-7-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(2-Chloropyridine-4-carbonyl)-1,4-diazepan-1-yl]-2-methylpropan-2-ol](/img/structure/B2780175.png)
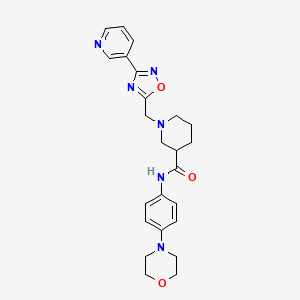
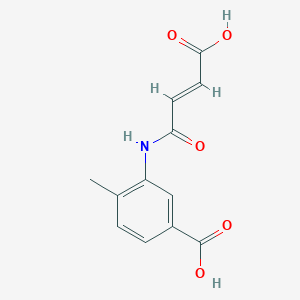
![3-bromo-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2780182.png)

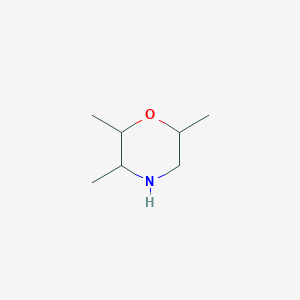
![Tert-butyl N-[(3R)-1-bromo-4,4-dimethyl-2-oxopentan-3-yl]carbamate](/img/structure/B2780187.png)
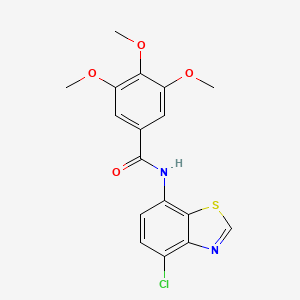
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2780190.png)
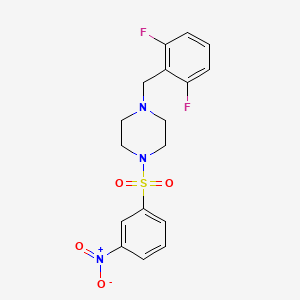
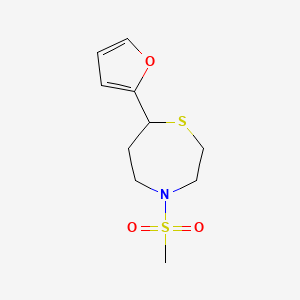
![2-(benzotriazol-1-yl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]acetamide](/img/structure/B2780194.png)

